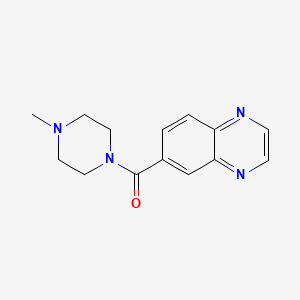

4-Methylpiperazinyl quinoxalin-6-yl ketone

Description

Varying the Diamine: By starting with substituted 3,4-diaminobenzoic acids, various functional groups (e.g., halogens, alkyls, alkoxys) can be incorporated onto the benzene (B151609) portion of the quinoxaline (B1680401) ring system.

Varying the Dicarbonyl: Employing different 1,2-dicarbonyl compounds in place of glyoxal (e.g., biacetyl, benzil) allows for the introduction of substituents at the 2- and 3-positions of the pyrazine (B50134) ring.

Advanced, greener protocols for this core synthesis have been developed, including catalyst-free reactions that proceed in methanol at room temperature within minutes, offering high yields and scalability thieme-connect.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methylpiperazin-1-yl)-quinoxalin-6-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c1-17-6-8-18(9-7-17)14(19)11-2-3-12-13(10-11)16-5-4-15-12/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHVTBDCROFDNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Protocols:the Development of One Pot Syntheses, Where the Quinoxaline Core is Formed and Subsequently Functionalized Without Isolating Intermediates, Represents an Advanced Strategy. Microwave Assisted Synthesis is Another Modern Technique That Can Accelerate These Reactions, Reduce Side Product Formation, and Improve Yieldsnih.gov.

Target Identification and Validation for 4-Methylpiperazinyl Quinoxalin-6-yl Ketone Derivatives

Research has identified that quinoxaline derivatives, particularly those featuring a piperazine or similar heterocyclic moiety, can engage a wide range of biological targets, including enzymes and receptors. This multi-target profile is a key characteristic of this compound class.

Quinoxaline derivatives have demonstrated significant inhibitory activity against several key enzyme families, highlighting their potential in oncology and neurodegenerative disease research.

Kinase Inhibition:

Derivatives of the quinoxaline scaffold are notable for their ability to inhibit various protein kinases, which are crucial regulators of cell signaling, proliferation, and survival. For instance, the derivative CHMFL-ABL/KIT-155 acts as a potent dual inhibitor of ABL and c-KIT kinases, with IC50 values of 46 nM and 75 nM, respectively. rsc.org This compound is classified as a type II inhibitor. rsc.org Other quinoxaline derivatives have shown selective inhibition of activin receptor-like kinase 5 (ALK5), a key component of the TGF-β signaling pathway. researchgate.net One of the most active compounds, a 3-substituted-4-(quinoxalin-6-yl) pyrazole, inhibited ALK5 phosphorylation with an IC50 value of 0.28 µM. researchgate.net

Furthermore, quinoxaline derivatives have been developed as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), with one potent example achieving an IC50 value of 30.17 nM. mdpi.com In the realm of oncology, certain quinoxaline-2-carboxylic acid derivatives have been identified as potent dual inhibitors of Pim-1 and Pim-2 kinases. researchgate.net Additionally, novel quinoxaline derivatives have been synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), with some compounds potently inhibiting EGFR with IC50 values as low as 0.3 µM. rsc.org

Interactive Table: Kinase Inhibition by Quinoxaline Derivatives

| Compound Class | Target Kinase | Reported IC50 | Reference |

|---|---|---|---|

| Benzamide Derivative (CHMFL-ABL/KIT-155) | ABL | 46 nM | rsc.org |

| Benzamide Derivative (CHMFL-ABL/KIT-155) | c-KIT | 75 nM | rsc.org |

| 3-Substituted-4-(quinoxalin-6-yl) pyrazole | ALK5 | 0.28 µM | researchgate.net |

| Quinoxaline Derivative | ASK1 | 30.17 nM | mdpi.com |

| Quinoxaline-2-carboxylic acid | Pim-1 | 74 nM | researchgate.net |

| 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide Derivative | EGFR | 0.3 µM | rsc.org |

| 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide Derivative | COX-2 | 0.46 µM | rsc.org |

Monoamine Oxidase Inhibition:

The 4-methylpiperazine moiety is a recognized pharmacophore in the design of monoamine oxidase (MAO) inhibitors. Chalcone derivatives containing N-methyl-piperazine have been identified as selective and reversible inhibitors of MAO-B. nih.gov For example, a 3-trifluoromethyl-4-fluorinated derivative showed the highest selective inhibition against MAO-B with an IC50 of 0.71 μM and a Ki value of 0.21 μM. nih.gov Other studies on different scaffolds have also highlighted the potential for MAO inhibition. A benzenesulfonamide (B165840) derivative was found to inhibit human MAO-A and MAO-B with IC50 values of 43.3 µM and 3.47 µM, respectively. nih.gov Furthermore, a series of pyridazinobenzylpiperidine derivatives showed potent and selective MAO-B inhibition, with the most active compound exhibiting an IC50 value of 0.203 μM for MAO-B. nih.govvulcanchem.com

Interactive Table: Monoamine Oxidase Inhibition

| Compound Class | Target Enzyme | Reported IC50 | Reference |

|---|---|---|---|

| N-methyl-piperazine chalcone | MAO-B | 0.71 µM | nih.gov |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 µM | nih.gov |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 µM | nih.gov |

| Pyridazinobenzylpiperidine Derivative (S5) | MAO-B | 0.203 µM | nih.govvulcanchem.com |

| Pyridazinobenzylpiperidine Derivative (S5) | MAO-A | 3.857 µM | nih.govvulcanchem.com |

Reductase Inhibition:

Quinoxalinone derivatives have emerged as a class of potent inhibitors of aldose reductase (AR), an enzyme implicated in diabetic complications. nih.govresearchgate.net A series of quinoxalinone derivatives featuring an N1-acetic acid head group and a substituted C3-phenoxy side chain demonstrated IC50 values ranging from 11.4 to 74.8 nM. researchgate.net Another study on nitro-substituted quinoxalinone derivatives reported significant aldose reductase inhibitory activity, with the most potent compound, 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one, having an IC50 of 1.54 µM. Similarly, a series of 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives also proved to be potent and selective AR inhibitors.

Interactive Table: Aldose Reductase Inhibition by Quinoxalinone Derivatives

| Compound Class | Target Enzyme | Reported IC50 | Reference |

|---|---|---|---|

| Quinoxalinone with N1-acetic acid head group | Aldose Reductase | 11.4 - 74.8 nM | researchgate.net |

| Nitroquinoxalinone Derivative | Aldose Reductase | 1.54 µM | |

| Quinoxalin-2(1H)-one Derivative | Aldose Reductase | 0.091 - 10.214 µM | nih.gov |

| 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivative | Aldose Reductase | Low nM to µM range |

The quinoxaline-piperazine scaffold is a common feature in ligands designed for G-protein coupled receptors (GPCRs), including serotonin (B10506) and histamine (B1213489) receptors.

Serotonin Receptor Activity:

Certain quinoxaline derivatives show significant affinity for serotonin receptors. A novel compound, (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (B1245722) (4a), was identified as a potent 5-HT3 receptor antagonist with a pA2 value of 7.3, which is greater than that of the established antagonist ondansetron (B39145) (6.9). This antagonist activity is linked to its potential antidepressant-like effects. Other research efforts have focused on developing multi-target ligands based on indazole and piperazine scaffolds with affinities for D2, 5-HT1A, and 5-HT2A receptors, which are important targets for treating schizophrenia. researchgate.net

Interactive Table: Serotonin Receptor Activity

| Compound | Target Receptor | Activity | Reported Value | Reference |

|---|---|---|---|---|

| (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a) | 5-HT3 | Antagonist | pA2 = 7.3 | |

| Indazole/piperazine derivatives | 5-HT1A, 5-HT2A | Ligand Affinity | Data varies by derivative | researchgate.net |

Histamine Receptor Activity:

The 2-(4-methylpiperazin-1-yl)quinoxaline structure is a validated scaffold for histamine H4 receptor (H4R) ligands. researchgate.net Quantitative structure-activity relationship (QSAR) studies have been conducted to explain and optimize the H4R binding affinity of these derivatives. researchgate.net The broader relevance of the 4-methylpiperazine moiety is underscored by the antagonist JNJ 7777120 [1-[(5-chloro-1H-indol-2-yl)-carbonyl]-4-methylpiperazine], which competitively antagonizes the H4R. Furthermore, studies have shown that many H2 receptor agonists and imidazole-based H3 receptor ligands also exhibit affinity for the H4 receptor in the micromolar to nanomolar range, acting as agonists, inverse agonists, or antagonists.

Interactive Table: Histamine Receptor Activity

| Compound Class/Scaffold | Target Receptor | Activity | Reference |

|---|---|---|---|

| 2-(4-Methylpiperazin-1-yl)quinoxalines | H4R | Ligand Binding | researchgate.net |

| 1-[(5-chloro-1H-indol-2-yl)-carbonyl]-4-methylpiperazine | H4R | Antagonist | |

| Imidazole-based H3R Ligands | H4R | Varied (agonist, inverse agonist) |

Cellular Pathway Perturbations and Biological Effects

By engaging with molecular targets, derivatives of 4-methylpiperazinyl quinoxalin-6-yl ketone can disrupt key cellular processes, leading to specific biological outcomes like cytotoxicity in cancer cells.

Quinoxaline-based compounds have demonstrated significant antiproliferative and cytotoxic effects across various cancer cell lines. Derivatives of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide showed very strong anticancer activity against liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cell lines, with IC50 values for the most potent compounds ranging from 0.81 µM to 2.91 µM. rsc.org The ABL/KIT dual inhibitor, CHMFL-ABL/KIT-155, exhibited strong antiproliferative activity against cancer cell lines driven by BCR-ABL (CML) and c-KIT (GISTs). rsc.org Structure-activity relationship studies have indicated that the ketone group is important for cytotoxicity, as replacing it with an ester group was shown to diminish activity against cancer cells.

Interactive Table: Antiproliferative/Cytotoxic Activity of Quinoxaline Derivatives

| Compound Class | Cell Line | Cancer Type | Reported IC50 | Reference |

|---|---|---|---|---|

| 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide Derivative (Comp. 13) | HepG2 | Liver Cancer | 0.81 µM | rsc.org |

| MCF-7 | Breast Cancer | 1.12 µM | rsc.org | |

| HCT-116 | Colon Cancer | 1.03 µM | rsc.org | |

| 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide Derivative (Comp. 11) | HepG2 | Liver Cancer | 2.91 µM | rsc.org |

| MCF-7 | Breast Cancer | 1.53 µM | rsc.org | |

| HCT-116 | Colon Cancer | 2.11 µM | rsc.org | |

| CHMFL-ABL/KIT-155 | K562 | CML | Data not specified | rsc.org |

| CHMFL-ABL/KIT-155 | GIST-T1 | GIST | Data not specified | rsc.org |

The antiproliferative effects of these compounds are a direct result of their interference with critical intracellular signaling pathways.

BCR-ABL/c-KIT Pathway: The kinase inhibitor CHMFL-ABL/KIT-155 functions by directly blocking the signaling pathways mediated by the BCR-ABL fusion protein and the c-KIT receptor tyrosine kinase. rsc.org This inhibition leads to the arrest of cell cycle progression and the induction of apoptosis in cancer cells dependent on these pathways. rsc.org

TGF-β Pathway: By inhibiting ALK5, certain quinoxaline derivatives can block the transforming growth factor-beta (TGF-β) signaling pathway. researchgate.net Overexpression of this pathway is associated with the progression of various cancers, making its inhibition a key therapeutic strategy. researchgate.net

ASK1 Pathway: Inhibition of Apoptosis Signal-regulating Kinase 1 (ASK1) by quinoxaline derivatives represents another mechanism for therapeutic intervention. mdpi.com ASK1 is a key component of the MAPK signaling cascade that is activated by cellular stress and can lead to inflammation and apoptosis. mdpi.com

Molecular Interactions and Ligand Binding Modes

Molecular docking and structural studies have provided insights into how these quinoxaline derivatives bind to their respective targets at an atomic level. These interactions are crucial for their potency and selectivity.

For the ABL/KIT inhibitor CHMFL-ABL/KIT-155, a distinct binding mode was identified where the carbonyl oxygen of the compound forms a crucial hydrogen bond with the backbone NH of a hinge region residue in the kinase. rsc.org This interaction is a unique feature for a type II inhibitor and provides a novel pharmacophore for future drug design. rsc.org

In the case of MAO-B inhibition, molecular docking studies of a 4-(2-methyloxazol-4-yl)benzenesulfonamide inhibitor showed that its sulfonamide group binds and interacts with residues within the substrate cavity of the enzyme. nih.gov The inhibitor was restricted to the substrate cavity and did not extend into the entrance cavity, which may account for its moderate potency. nih.gov

Docking studies of quinoxalinone derivatives into the active site of aldose reductase have also been performed. These studies help to explain the structure-activity relationships observed, highlighting how specific substitutions on the quinoxaline core and its side chains contribute to binding affinity and inhibitory activity. researchgate.net For example, studies highlighted the importance of an ether spacer in the C3-phenoxy side chains for potent activity. researchgate.net

Role of Hydrogen Bonding and Hydrophobic Interactions in Target Engagement

The binding of a ligand to its receptor is a thermodynamic process driven by the favorable change in free energy upon association. This is achieved through a combination of enthalpically favorable interactions, such as hydrogen bonds, and entropically driven phenomena like the hydrophobic effect. The structure of 4-Methylpiperazinyl quinoxalin-6-yl ketone incorporates distinct moieties capable of participating in both types of interactions, which are critical for its affinity and specificity.

The quinoxaline core, a fused system of benzene and pyrazine rings, presents a surface with defined areas for interaction. mdpi.com The nitrogen atoms within the pyrazine ring are potential hydrogen bond acceptors, capable of forming crucial connections with hydrogen bond donors on a protein target, such as the amide protons of the peptide backbone or the hydroxyl groups of serine, threonine, or tyrosine residues. The free energy contribution of a hydrogen bond to ligand binding can be significant, typically in the range of -12 to -20 kJ/mol, and a network of such bonds can substantially increase binding affinity. unina.it

The piperazine moiety is a well-established scaffold in medicinal chemistry, often incorporated to enhance aqueous solubility and to provide key interaction points. researchgate.netnih.govnih.govrsc.org The tertiary amine of the 4-methylpiperazine group can be protonated under physiological conditions, allowing it to act as a potent hydrogen bond donor and to form an ionic bond or salt bridge with negatively charged amino acid residues like aspartate or glutamate (B1630785) in the target's binding site. nih.gov This electrostatic interaction can be a powerful anchoring point for the ligand. Furthermore, the nitrogen atoms of the piperazine ring can also function as hydrogen bond acceptors.

Table 1: Potential Intermolecular Interactions of 4-Methylpiperazinyl quinoxalin-6-yl ketone with a Biological Target

| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Quinoxaline Ring | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Hydrophobic (π-π stacking) | Phenylalanine, Tyrosine, Tryptophan | |

| Ketone Group | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Piperazine Ring (N) | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Piperazine Ring (protonated N) | Hydrogen Bond Donor / Ionic | Aspartate, Glutamate |

| Methyl Group | Hydrophobic | Alanine, Valine, Leucine, Isoleucine |

Implications of Ketone Tautomerism on Ligand-Target Binding

The presence of a ketone group in 4-Methylpiperazinyl quinoxalin-6-yl ketone introduces the possibility of keto-enol tautomerism, a chemical equilibrium between the keto form (containing the C=O double bond) and the enol form (containing a C=C double bond and a hydroxyl group). frontiersin.org This phenomenon can have profound implications for ligand-target binding, as the two tautomers present different hydrogen bonding profiles and geometries.

The keto form possesses a carbonyl oxygen that acts as a hydrogen bond acceptor. In contrast, the enol tautomer features a hydroxyl group, which can act as both a hydrogen bond donor and acceptor. The ability to switch between these two forms can allow the ligand to adapt to the specific microenvironment of the binding site. For instance, if the binding pocket contains a hydrogen bond donor in a suitable position, the keto form will be favored. Conversely, if a hydrogen bond acceptor is present, or if a hydrogen bond donation from the ligand is required for optimal binding, the enol form may be stabilized.

Studies on other heterocyclic systems have demonstrated that tautomeric shifts can be critical for biological activity. researchgate.net For some quinoxaline derivatives, the enol-imine form is found to be more stable, a preference that has been attributed to the greater aromatic character of this tautomer compared to the keto-amine form. researchgate.net The specific equilibrium between the keto and enol forms of 4-Methylpiperazinyl quinoxalin-6-yl ketone in a particular receptor environment would depend on factors such as the polarity of the binding site and the presence of specific amino acid residues that can stabilize one form over the other through hydrogen bonding.

The electronic properties of the quinoxaline ring can also influence the keto-enol equilibrium. Electron-withdrawing or -donating substituents on the ring system can affect the acidity of the α-proton and thus the propensity for enolization. This interplay highlights the subtle yet significant impact that tautomerism can have on the molecular recognition process, potentially influencing the compound's potency and selectivity.

Table 2: Tautomeric Forms and Their Hydrogen Bonding Potential

| Tautomeric Form | Key Functional Group | Hydrogen Bonding Capacity |

| Keto | Carbonyl (C=O) | Acceptor |

| Enol | Hydroxyl (O-H) | Donor and Acceptor |

Structure Activity Relationship Sar Studies

Influence of Quinoxaline (B1680401) Ring Substitutions on Biological Activity Profiles

The quinoxaline scaffold is a key component of numerous biologically active compounds. mdpi.comnih.gov Modifications to the quinoxaline ring of 4-Methylpiperazinyl quinoxalin-6-yl ketone can significantly alter its biological activity. The primary sites for substitution on the quinoxaline ring that have been explored include the C2, C3, C5, C6, and C7 positions. mdpi.com

Research into quinoxaline derivatives has shown that substitutions at the C2 and C3 positions can have a profound impact on their antiproliferative and receptor binding activities. For instance, in a series of quinoxaline-based 5-HT3A receptor ligands, modifications at the C2 and C3 positions with different groups led to significant changes in binding affinity and selectivity. cresset-group.com One study found that an amino group at the C2 position and a 4-methylpiperazin-1-yl group at the C3 position resulted in a compound with 11-fold selectivity for the 5-HT3A receptor. cresset-group.com

Substitutions on the benzene (B151609) portion of the quinoxaline ring (positions C5, C6, and C7) also play a critical role in modulating biological activity. A study on quinoxaline derivatives as Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors demonstrated that substitutions at the C6 and C7 positions significantly influence inhibitory potency. nih.gov For example, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, affecting its interaction with target proteins. mdpi.com In one study, a dibromo substitution on the quinoxaline ring resulted in a potent ASK1 inhibitor. nih.gov

The following table summarizes the in vitro ASK1 kinase inhibitory activities of various substituted quinoxaline derivatives, highlighting the impact of substitutions on the quinoxaline ring.

| Compound | Substituents on Quinoxaline Ring | IC₅₀ (nM) for ASK1 Inhibition |

| 12d | - | 49.63 |

| 12c | - | 117.61 |

| 12b | - | 502.46 |

| 26e (dibromo) | 6,7-dibromo | 30.17 |

| 30 (unsubstituted) | - | ~70 |

| 26b (dimethyl) | 6,7-dimethyl | ~70 |

| 22 | - | 200-700 |

| 26a | - | 200-700 |

| 26c | - | 200-700 |

| 26d | - | 200-700 |

| 26f | - | 200-700 |

Data sourced from a study on quinoxaline derivatives as ASK1 inhibitors. nih.gov

Impact of Piperazine (B1678402) N-Substitutions on Target Affinity and Selectivity

The 4-methylpiperazinyl moiety is a common feature in many centrally active drugs, often improving solubility and blood-brain barrier penetration. In the context of 4-Methylpiperazinyl quinoxalin-6-yl ketone, the substituent on the piperazine nitrogen is a critical determinant of target affinity and selectivity.

Studies on related quinoline (B57606) and quinoxaline compounds have shown that the nature of the N-substituent on the piperazine ring can dramatically influence biological activity. nih.gov For instance, in a series of N-substituted piperazinyl-quinolones, compounds with a 2-(2,4-dichlorophenyl)-2-oxoethyl group on the piperazine ring exhibited antibacterial activity comparable to reference drugs. nih.gov This suggests that aromatic and heteroaromatic substitutions can be well-tolerated and may enhance interactions with the target.

The size and electronic properties of the N-substituent are key factors. While the N-methyl group in the parent compound is often favorable, exploration of other alkyl, aryl, and heteroaryl groups can lead to optimized activity. For example, in a series of quinoline derivatives containing piperazine moieties with anti-influenza A virus activity, various substitutions on the piperazine nitrogen led to compounds with potent antiviral effects. nih.gov

The table below illustrates the effect of different N-substituents on the piperazine ring on the biological activity of related quinoxaline and quinoline compounds.

| Parent Scaffold | N-Piperazinyl Substituent | Observed Biological Activity |

| Quinolone | 2-(2,4-dichlorophenyl)-2-oxoethyl | Similar antibacterial activity to ciprofloxacin. nih.gov |

| Quinolone | Benzyl (on oxime derivative) | Decreased antibacterial activity. nih.gov |

| Quinoxaline | N-methylpiperazine | Promising antitumor activity. nih.gov |

| Quinolone | Various aliphatic, cyclic, aromatic, and heterocyclic groups | Broad-spectrum antibacterial and antimycobacterial activity. nih.gov |

Conformational Analysis and Stereochemical Effects on Pharmacological Activity

The ketone moiety introduces a degree of flexibility, allowing for different orientations of the quinoxaline and piperazine rings relative to each other. Computational modeling studies, such as molecular docking, can provide insights into the preferred binding conformations. nih.govimpactfactor.orgcambridgemedchemconsulting.com

Stereochemistry can also play a significant role, particularly if chiral centers are introduced into the molecule. For example, in a study of quinoxaline derivatives as ASK1 inhibitors, two enantiomers with a chiral center on a substituent showed a dramatic difference in inhibitory activity, with the (S)-enantiomer being over 50 times more potent than the (R)-enantiomer. nih.gov This highlights the importance of stereospecific interactions with the target protein. Studies on steroidal quinoxalines have also demonstrated that the stereochemistry of the quinoxaline moiety can be determined by the substituent groups. mdpi.comopenaccessjournals.com

Optimization of the Ketone Moiety for Enhanced Potency and Specific Modulatory Effects

The ketone group in 4-Methylpiperazinyl quinoxalin-6-yl ketone is a key pharmacophoric element that can be optimized to enhance potency and modulate biological effects. The carbonyl group can participate in hydrogen bonding and other electrostatic interactions within a receptor binding site.

One common strategy for optimizing a ketone moiety is bioisosteric replacement, where the ketone is substituted with another functional group that has similar steric and electronic properties. openaccessjournals.comnih.gov This can lead to improved metabolic stability, altered potency, or a different selectivity profile. For example, replacing a ketone with an oxime has been explored in quinolone derivatives, although in some cases this led to decreased activity. nih.gov The investigation of aryl halides as ketone bioisosteres has also been reported to enhance the inhibitory activity of certain compounds.

Modifications to the ketone itself, without complete replacement, can also be beneficial. For instance, α-functionalization of the ketone can introduce new interaction points with the target. Bromination of a ketone followed by substitution with amines or thiols can lead to α-aminoketones or β-mercaptoketones with altered biological activities.

The table below provides examples of bioisosteric replacements for ketones and their potential impact on biological properties.

| Original Moiety | Bioisosteric Replacement | Potential Effects |

| Ketone | Oxime | Can alter activity, sometimes leading to a decrease. nih.gov |

| Ketone | Aryl Halide | Can enhance inhibitory potency. |

| Ketone | Trifluoromethyl Oxetane | Can decrease lipophilicity and improve metabolic stability. openaccessjournals.com |

Preclinical Biological Investigations

In Vitro Efficacy Assessments in Cell-Based Research Models

Evaluation of Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

The direct antiproliferative and cytotoxic effects of 4-Methylpiperazinyl quinoxalin-6-yl ketone against specific human cancer cell lines have not been extensively detailed in the currently available scientific literature. While the broader class of quinoxaline (B1680401) derivatives has been a subject of interest in oncology research for their potential as anticancer agents, specific data, such as IC50 values for 4-Methylpiperazinyl quinoxalin-6-yl ketone, remains limited.

Quinoxaline derivatives, in general, are recognized for their diverse pharmacological activities, including anticancer properties. Some have been identified as potent inhibitors of various cancer cell lines. For instance, certain quinoxaline derivatives have demonstrated significant cytotoxic effects on human cancer cell lines, with some compounds showing greater potency than established anticancer drugs like adriamycin and cisplatin (B142131) in specific assays. Structure-activity relationship (SAR) studies on compounds related to 4-Methylpiperazinyl quinoxalin-6-yl ketone have suggested that the ketone moiety may be important for its biological activity, as replacing it with ester groups has been noted to decrease cytotoxicity against cancer cells.

However, without specific studies on 4-Methylpiperazinyl quinoxalin-6-yl ketone, a detailed table of its antiproliferative activity against a panel of cancer cell lines cannot be constructed at this time.

Assessment of Antimicrobial and Antifungal Efficacy in Research Strains

There is a lack of specific data in the reviewed scientific literature concerning the antimicrobial and antifungal efficacy of 4-Methylpiperazinyl quinoxalin-6-yl ketone against research strains of bacteria and fungi. The quinoxaline nucleus is a common scaffold in compounds exhibiting a wide range of biological activities, including antibacterial and antifungal properties.

Numerous studies have explored the synthesis and antimicrobial screening of various quinoxaline derivatives. For example, some quinoxaline compounds have been tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. Similarly, the antifungal potential of quinoxaline derivatives has been evaluated against strains like Aspergillus niger and Candida albicans. However, these studies have focused on other analogues within the quinoxaline family, and specific minimum inhibitory concentration (MIC) values or zones of inhibition for 4-Methylpiperazinyl quinoxalin-6-yl ketone are not reported in the available literature.

Enzymatic and Receptor Binding Assays for Target Interaction Quantification

4-Methylpiperazinyl quinoxalin-6-yl ketone has been identified as a potent ligand for the histamine (B1213489) H₃ receptor. In competitive binding assays, the compound demonstrated a high affinity for this receptor, with a reported inhibitory constant (Kᵢ) of 8.7 nM. This indicates a strong interaction between the compound and the histamine H₃ receptor. Further characterization of this interaction has revealed that 4-Methylpiperazinyl quinoxalin-6-yl ketone acts as an inverse agonist at this receptor.

Inverse agonists are compounds that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the context of the constitutively active histamine H₃ receptor, an inverse agonist would reduce its basal activity.

Table 1: Histamine H₃ Receptor Binding Affinity of 4-Methylpiperazinyl quinoxalin-6-yl ketone

| Compound | Receptor | Binding Affinity (Kᵢ) | Functional Activity |

|---|---|---|---|

| 4-Methylpiperazinyl quinoxalin-6-yl ketone | Histamine H₃ | 8.7 nM | Inverse Agonist |

In Vivo Proof-of-Concept Studies in Animal Models (Focus on Efficacy and Mechanistic Insight)

Pharmacodynamic Markers and Target Engagement in Preclinical Models

The primary in vivo target engagement demonstrated for 4-Methylpiperazinyl quinoxalin-6-yl ketone is its interaction with the histamine H₃ receptor, as evidenced by its high binding affinity. While specific in vivo pharmacodynamic marker studies are not extensively detailed in the available literature, the observed physiological effects, such as the reduction in food intake, serve as indirect evidence of target engagement in a preclinical setting.

The histamine H₃ receptor is predominantly expressed in the central nervous system and plays a crucial role as an autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. Therefore, the engagement of this receptor by 4-Methylpiperazinyl quinoxalin-6-yl ketone is expected to influence various physiological processes regulated by these neurotransmitter systems.

Disease Model Efficacy Evaluations (e.g., Anti-inflammatory, Antimalarial Activity)

Preclinical studies in rodent models have provided proof-of-concept for the efficacy of 4-Methylpiperazinyl quinoxalin-6-yl ketone in a model related to metabolic disease. Specifically, the compound has demonstrated potential anti-obesity effects. In these studies, oral administration of 4-Methylpiperazinyl quinoxalin-6-yl ketone resulted in a significant reduction in food intake.

Table 2: In Vivo Efficacy of 4-Methylpiperazinyl quinoxalin-6-yl ketone in a Rodent Model

| Compound | Animal Model | Observed Effect |

|---|---|---|

| 4-Methylpiperazinyl quinoxalin-6-yl ketone | Rodent | 40% reduction in food intake |

While direct anti-inflammatory or antimalarial activities have not been reported for this specific compound, a structurally related molecule, (4-phenylpiperazin-1-yl)(quinoxalin-2-yl) methanone (B1245722), has been investigated for its potential in neurological disorders. This related compound was found to exhibit antidepressant-like activity in rodent models of depression. It is important to note that this finding pertains to a different, though structurally similar, chemical entity.

Computational Chemistry Approaches in Research and Design

Molecular Docking Simulations for Prediction of Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. In the study of quinoxaline (B1680401) derivatives, docking simulations are frequently employed to elucidate binding modes and predict binding affinities, which are crucial for assessing potential therapeutic efficacy. For instance, in studies of related quinoxaline compounds, docking has been used to understand interactions with targets like c-Met kinase and the adenosine (B11128) A2A receptor (A2AAR). These simulations reveal critical interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the receptor's active site. While specific docking studies focused solely on 4-Methylpiperazinyl quinoxalin-6-yl ketone are not extensively detailed in publicly available literature, the methodology is broadly applied to the quinoxaline class to predict interactions with various biological targets, including enzymes and receptors involved in cancer and neurodegenerative diseases. The binding energy, often expressed in kcal/mol, is a key output of these simulations, providing a quantitative estimate of the ligand's binding strength.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. A QSAR study on 2-(4-methylpiperazin-1-yl)quinoxalines, a class of compounds structurally related to 4-Methylpiperazinyl quinoxalin-6-yl ketone, has been conducted to analyze their binding affinity for the human histamine (B1213489) H4 receptor. This type of analysis identifies key molecular descriptors—numerical values that characterize properties of the molecule—that influence biological activity.

For the 2-(4-methylpiperazin-1-yl)quinoxalines, the identified descriptors included the path/walk 4-Randic shape index (PW4), mean square distance (MSD) index, and various topological and electronic parameters. These models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. The predictive power of QSAR models is often evaluated using statistical metrics like the correlation coefficient (r²) and the predictive correlation coefficient (r²_pred).

| Shape Indices | Quantify the three-dimensional shape of the molecule. | Important for understanding how the ligand fits into the binding pocket of a receptor. |

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For quinoxaline derivatives, DFT calculations are instrumental in understanding their stability and electronic properties. These calculations can determine the optimized molecular geometry, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electrostatic potential.

The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive. DFT studies on quinoxaline derivatives have confirmed their stability and have been used to correlate theoretical findings with experimental results from techniques like X-ray crystallography.

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for understanding the stability of the ligand-receptor complex and for observing conformational changes that may occur upon binding.

In the context of quinoxaline derivatives, MD simulations have been performed to explore the dynamic behavior of these compounds within the binding sites of targets like the adenosine A2A receptor and c-Jun N-terminal kinases. These simulations can reveal the persistence of key interactions, such as hydrogen bonds, over the simulation period and can help to refine the binding poses predicted by molecular docking. The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over time.

In Silico ADMET Prediction for Early-Stage Compound Prioritization

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. In silico ADMET prediction allows for the early assessment of these properties, helping to prioritize compounds with favorable pharmacokinetic and safety profiles. For quinoxaline derivatives, various computational models are used to predict properties such as aqueous solubility, blood-brain barrier permeability, potential for hepatotoxicity, and interaction with cytochrome P450 enzymes.

Predictive models suggested that certain quinoxalinone derivatives could have high intestinal absorption and low blood-brain barrier permeability, which are desirable traits depending on the intended therapeutic target. These predictions are vital for weeding out compounds that are likely to fail later in the drug development pipeline due to poor ADMET characteristics.

Table 2: Predicted ADMET Properties for a Representative Quinoxaline Derivative (Compound 6d from a study)

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| Caco-2 Permeability | High | Suggests good potential for oral absorption. |

| Human Intestinal Absorption (%HIA) | 99.58% | Indicates excellent absorption from the gut. |

| Blood-Brain Barrier (BBB) Permeability | Low | The compound is less likely to cause central nervous system side effects. |

| Hepatotoxicity | Zero | Low risk of causing liver damage. |

| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be pumped out of cells by P-gp, which can contribute to drug resistance. |

Advanced Analytical Research and Characterization

Spectroscopic Techniques for Elucidation of Molecular Interaction Mechanisms (e.g., NMR, Mass Spectrometry in Complex Mixtures)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstone techniques for the structural elucidation and study of molecular interactions of compounds like 4-Methylpiperazinyl quinoxalin-6-yl ketone, even within complex biological mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic-level structure of a molecule in solution. For 4-Methylpiperazinyl quinoxalin-6-yl ketone, 1H and 13C NMR would be primary tools for structural confirmation.

1H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the quinoxaline (B1680401) ring, the methylene (B1212753) protons of the piperazine (B1678402) ring, and the methyl group protons. The chemical shifts of the quinoxaline protons are influenced by the electron-withdrawing nature of the heterocyclic ring and the ketone substituent. rsc.org The piperazine protons typically appear as complex multiplets due to chair-to-chair interconversion and coupling with adjacent protons. nih.gov The N-methyl group would present as a singlet. chemicalbook.com In studies of N-benzoylated piperazines, temperature-dependent NMR has been used to study the restricted rotation of the amide bond, a phenomenon that could be relevant for the ketone linkage in the target molecule. rsc.orgrsc.org

13C NMR: The carbon NMR spectrum would complement the 1H NMR data. The carbonyl carbon of the ketone would appear at a characteristic downfield shift. The quaternary carbons of the quinoxaline ring can be identified by their lack of attached protons. chemicalbook.com The chemical shifts of the piperazine and methyl carbons would also be in their expected regions. rsc.org Analysis of substituent effects on 13C chemical shifts in quinoxaline derivatives has shown that predictable additivity rules can be applied, which would aid in the assignment of the spectrum of 4-Methylpiperazinyl quinoxalin-6-yl ketone. rsc.org

Expected 1H NMR Chemical Shift Ranges

| Molecular Fragment | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| Quinoxaline Protons | 7.5 - 8.5 | The exact shifts depend on the substitution pattern and electronic environment. |

| Piperazine Protons (CH2) | 2.5 - 4.0 | Often appear as broad or complex multiplets due to conformational exchange. nih.gov |

Expected 13C NMR Chemical Shift Ranges

| Molecular Fragment | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| Ketone Carbonyl (C=O) | 190 - 210 | Characteristic for ketones. libretexts.org |

| Quinoxaline Carbons | 120 - 150 | Aromatic and heteroaromatic region. chemicalbook.com |

| Piperazine Carbons (CH2) | 40 - 60 | Aliphatic region, influenced by nitrogen atoms. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule, which aids in its identification, particularly in complex mixtures. For 4-Methylpiperazinyl quinoxalin-6-yl ketone, techniques like Electrospray Ionization (ESI) would likely be used.

Molecular Ion Peak: ESI-MS in positive ion mode would be expected to show a prominent protonated molecule [M+H]+, confirming the molecular weight.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways. Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pattern for ketones. libretexts.orgmiamioh.edu For piperazine-containing compounds, fragmentation often involves the cleavage of the C-N bonds within the piperazine ring or the bond connecting the piperazine ring to the rest of the molecule. researchgate.netscielo.br Studies on related quinoxaline derivatives have shown that the fragmentation can be complex, but provides a unique fingerprint for the molecule. imist.maresearchgate.net The analysis of fragmentation patterns is crucial for the structural confirmation of newly synthesized compounds. nih.gov

Typical Fragmentation Patterns in ESI-MS/MS

| Precursor Ion | Likely Fragment Ions | Fragmentation Pathway |

|---|---|---|

| [M+H]+ | Loss of the methylpiperazine moiety | Cleavage of the bond between the ketone and the piperazine ring. |

| [M+H]+ | Ions corresponding to the quinoxaline ketone fragment | Cleavage of the bond between the ketone and the piperazine ring. |

Application of Crystallography and Structural Biology for Ligand-Protein Complex Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For 4-Methylpiperazinyl quinoxalin-6-yl ketone, obtaining a crystal structure would provide precise information on bond lengths, bond angles, and the conformation of the molecule.

Molecular Conformation: Crystallographic studies on quinoxaline derivatives have revealed that the quinoxaline ring system is generally planar, with substituents potentially rotated out of this plane. tandfonline.comiucr.org The conformation of the piperazine ring, typically a chair form, and the relative orientation of the quinoxaline and piperazine moieties would be clearly defined.

Intermolecular Interactions: The crystal packing would reveal non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, which are crucial for understanding the solid-state properties of the compound. tandfonline.com Hirshfeld surface analysis is a computational tool often used in conjunction with crystallographic data to visualize and quantify these intermolecular interactions. tandfonline.com

Structural Biology Applications

In the context of drug discovery, X-ray crystallography is invaluable for studying how a ligand, such as 4-Methylpiperazinyl quinoxalin-6-yl ketone, binds to its protein target. nih.gov

Co-crystallization: This technique involves crystallizing the protein in the presence of the ligand. youtube.com The resulting crystal structure of the protein-ligand complex reveals the precise binding mode of the ligand in the active site, including key interactions with amino acid residues. youtube.com

Structure-Activity Relationships (SAR): The structural details from a protein-ligand complex can rationalize observed structure-activity relationships. For example, crystallographic studies of quinoxaline-2,3-diones bound to kainate receptors have provided insights into their antagonist binding mode. nih.gov Such information is critical for the design of more potent and selective analogs.

Illustrative Crystallographic Data for Quinoxaline Derivatives

| Parameter | Typical Values/Observations | Reference |

|---|---|---|

| Crystal System | Monoclinic, Orthorhombic are common | nih.gov |

| Space Group | P21/c is frequently observed | nih.gov |

| Quinoxaline Ring | Generally planar | tandfonline.com |

Methods for Studying Tautomeric Equilibria and Conformational Preferences in Solution

The biological activity of a molecule can be highly dependent on its conformational preferences and the potential for tautomerism in solution.

Tautomerism: Quinoxaline derivatives, particularly those with hydroxyl or oxo substituents, can exist in different tautomeric forms, such as lactam-lactim or keto-enol forms. iaea.orgepfl.chorganic-chemistry.org The equilibrium between these tautomers can be influenced by the solvent and pH. researchgate.net While 4-Methylpiperazinyl quinoxalin-6-yl ketone does not have a hydroxyl group that would lead to simple keto-enol tautomerism of the quinoxaline ring itself, the presence of the ketone and the nitrogen atoms of the quinoxaline could potentially lead to more complex equilibria under certain conditions. NMR spectroscopy is a primary tool for studying tautomeric equilibria in solution, as different tautomers will give rise to distinct sets of signals. researchgate.net

Conformational Preferences: The piperazine ring in 4-Methylpiperazinyl quinoxalin-6-yl ketone is expected to exist predominantly in a chair conformation. nih.gov However, the presence of substituents can influence the equilibrium between different chair conformations and the potential for boat or twist-boat conformers. nih.gov Dynamic NMR spectroscopy is a key technique for studying these conformational dynamics. rsc.orgnih.gov By analyzing changes in the NMR spectra at different temperatures, it is possible to determine the energy barriers for conformational interconversions, such as the ring inversion of the piperazine moiety. nih.gov Studies on 2-substituted piperazines have shown that the preference for axial or equatorial substitution can significantly impact biological activity. nih.gov The rotation around the bond connecting the piperazine ring to the quinoxalinyl ketone could also lead to different conformers, which can be studied by computational methods and NMR. rsc.org

Derivatization and Lead Optimization Strategies

Systematic Synthetic Modifications for Improved Target Selectivity and Potency

Systematic synthetic modifications of the 4-Methylpiperazinyl quinoxalin-6-yl ketone scaffold are crucial for enhancing its interaction with biological targets, thereby improving selectivity and potency. Structure-activity relationship (SAR) studies guide these modifications by revealing which parts of the molecule are essential for its activity.

The quinoxaline (B1680401) ring is a common scaffold in many biologically active compounds, including kinase inhibitors. Modifications to this ring system can significantly impact activity. For instance, the introduction of substituents on the quinoxaline core can modulate the electronic properties and steric interactions of the molecule with its target. In a series of quinoxaline derivatives, it was found that substitutions at the C6 and C7 positions could influence their antimycobacterial activity, with electron-withdrawing groups at the C6 position playing an important role. nih.gov While not the exact ketone , this highlights the potential for modification on the quinoxaline ring.

The 4-methylpiperazinyl group is another key area for modification. This moiety often contributes to the solubility and pharmacokinetic profile of a drug candidate. Variations in the piperazine (B1678402) ring, such as replacing the methyl group with other alkyl or functional groups, can alter the basicity and lipophilicity of the compound, which in turn can affect its target binding and cellular permeability. For example, in a series of quinazoline-based kinase inhibitors, modifications to a piperazine-containing side chain were explored to optimize potency and pharmacokinetic properties. nih.gov

The ketone linker between the quinoxaline and piperazinyl moieties also presents an opportunity for modification. Reducing the ketone to a hydroxyl group or replacing it with an amide or other linkers can change the geometry and hydrogen bonding capabilities of the molecule, potentially leading to altered target interactions.

Table 1: Representative Structure-Activity Relationship (SAR) Data for Quinoxaline Analogs

| Compound ID | Quinoxaline Substitution | Piperazine Modification | Linker | Target Inhibition (IC50, nM) |

| Lead Compound | H | 4-Methyl | Ketone | 150 |

| Analog 1a | 7-Chloro | 4-Methyl | Ketone | 75 |

| Analog 1b | 7-Methoxy | 4-Methyl | Ketone | 200 |

| Analog 2a | H | 4-Ethyl | Ketone | 120 |

| Analog 2b | H | 4-(2-Hydroxyethyl) | Ketone | 180 |

| Analog 3a | H | 4-Methyl | Amide | 300 |

This table presents hypothetical data based on general principles of medicinal chemistry and published data on related quinoxaline derivatives to illustrate potential SAR trends.

Prodrug Design Concepts and Molecular Probes for Enhanced Delivery or Specificity

Prodrug design is a valuable strategy for overcoming undesirable properties of a drug candidate, such as poor solubility, limited bioavailability, or lack of tissue-specific delivery. For a compound like 4-Methylpiperazinyl quinoxalin-6-yl ketone, which may be developed for central nervous system (CNS) diseases, prodrug strategies are particularly relevant due to the challenges of crossing the blood-brain barrier (BBB). nih.govrsc.orgresearchgate.neteurekaselect.comnih.gov

One common prodrug approach involves masking polar functional groups to increase lipophilicity and facilitate passive diffusion across the BBB. For the target compound, the ketone functionality could be converted into a ketal or an oxime, which can be enzymatically or chemically cleaved in the brain to release the active ketone. Similarly, the tertiary amine of the piperazine ring could be converted into an N-oxide or a quaternary ammonium (B1175870) salt that is designed to be reduced back to the active amine at the target site.

Another strategy is carrier-mediated transport, where the drug is attached to a molecule that is a substrate for a specific transporter at the target tissue. For CNS delivery, this could involve conjugation to a glucose or amino acid transporter substrate.

Molecular probes are derivatives of a lead compound that are designed to study its mechanism of action, target engagement, and distribution. For 4-Methylpiperazinyl quinoxalin-6-yl ketone, a molecular probe could be synthesized by incorporating a fluorescent tag, a radioactive isotope, or a photoaffinity label. These probes can be instrumental in identifying the specific binding partners of the compound and visualizing its localization within cells or tissues.

Scaffold Hopping and Bioisosteric Replacement Strategies for Novel Analog Generation

Scaffold hopping and bioisosteric replacement are powerful tools in medicinal chemistry for the generation of novel chemical entities with improved properties while retaining the desired biological activity. drughunter.com These strategies involve replacing the core structure (scaffold) or specific functional groups with other chemical moieties that have similar steric and electronic properties. nih.govnih.gov

For 4-Methylpiperazinyl quinoxalin-6-yl ketone, the quinoxaline scaffold could be "hopped" to other bicyclic heteroaromatic systems like quinazoline (B50416), phthalazine, or pyrido[2,3-b]pyrazine. rsc.orgacs.org This can lead to new intellectual property and may improve properties such as metabolic stability or target selectivity. For example, a switch from a quinoxaline to a quinazoline scaffold has been successfully employed in the development of kinase inhibitors. nih.gov

Bioisosteric replacement can be applied to various parts of the molecule. The ketone linker, for instance, could be replaced by a bioisosteric group such as an oxazole, a 1,2,4-oxadiazole, or a trifluoroethylamine motif. drughunter.com These replacements can mimic the geometry and hydrogen bonding capabilities of the ketone while potentially improving metabolic stability. hyphadiscovery.com Similarly, the piperazine ring could be replaced with other cyclic amines like piperidine (B6355638) or morpholine, or even acyclic aminoalkyl chains, to fine-tune the physicochemical properties of the compound. nih.gov

In one study, the bioisosteric replacement of a carbon atom with a sulfur atom in a related quinazoline system led to changes in target affinity, demonstrating the potential of this approach to modulate biological activity. nih.gov

Table 2: Potential Scaffold Hops and Bioisosteric Replacements for the Quinoxaline Core

| Original Scaffold/Group | Potential Replacement | Rationale |

| Quinoxaline | Quinazoline | Modulate kinase selectivity, explore new IP |

| Quinoxaline | Imidazo[1,2-a]pyridine | Alter H-bonding pattern, improve solubility |

| Ketone Linker | Oxadiazole | Improve metabolic stability, maintain H-bond acceptor properties |

| 4-Methylpiperazine | Morpholine | Reduce basicity, alter solubility |

This table provides examples of potential modifications based on established medicinal chemistry principles.

Future Directions and Emerging Research Avenues

Exploration of Novel Therapeutic Applications and Disease Targets

The versatile quinoxaline (B1680401) core, combined with the piperazine (B1678402) moiety, has demonstrated a broad spectrum of biological activities, making its derivatives prime candidates for further therapeutic development. researchgate.netcore.ac.uk Research is actively pushing the boundaries beyond established applications, targeting a range of complex diseases.

Emerging studies are focused on developing a new generation of multi-target anticancer agents. rsc.org Derivatives are being designed and evaluated for their efficacy against various cancer cell lines, including prostate, liver, colon, and breast cancers, with some compounds showing potent and selective activity. nih.govnih.gov For instance, certain quinoxaline-based compounds have been identified as inhibitors of Topoisomerase II, a crucial enzyme in cancer cell proliferation. nih.gov Others are being investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP-1), histone deacetylase (HDAC), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), all of which are validated targets in oncology. mdpi.comnih.govresearchgate.net

Beyond cancer, the therapeutic net is being cast wider. The potent antimicrobial properties of quinoxaline derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Aspergillus niger and Candida albicans, are a significant area of interest. researchgate.netresearchgate.net Furthermore, their potential as antiviral, anti-inflammatory, antimalarial, and antidepressant agents continues to be an active field of research. researchgate.net There is also emerging interest in their application for neurodegenerative conditions, such as Parkinson's disease, and for metabolic disorders. core.ac.uk

Table 1: Investigational Therapeutic Applications of Quinoxaline-Piperazine Derivatives

| Therapeutic Area | Specific Target/Application | Investigated In |

|---|---|---|

| Oncology | Topoisomerase II inhibition nih.gov | Prostate Cancer (PC-3 cells) nih.gov |

| PARP-1 inhibition mdpi.com | Anticancer Agent Development mdpi.com | |

| VEGFR-2 inhibition researchgate.nettandfonline.comrsc.org | Various Cancer Cell Lines researchgate.nettandfonline.com | |

| HDAC inhibition nih.gov | Hepatocellular Carcinoma nih.gov | |

| Anti-proliferative activity rsc.orgnih.gov | Ovarian, Colon, Lung Cancer rsc.orgnih.gov | |

| Infectious Diseases | Antibacterial researchgate.netresearchgate.net | Staphylococcus aureus, E. coli researchgate.net |

| Antifungal researchgate.net | Aspergillus niger, C. albicans researchgate.net | |

| Antiviral researchgate.net | General antiviral research researchgate.net | |

| Antimalarial researchgate.net | General antimalarial research researchgate.net | |

| Other | Anti-inflammatory core.ac.ukrsc.org | COX-2 Inhibition rsc.org |

| Neuroprotection core.ac.uk | Neurodegenerative Disease Models core.ac.uk | |

| Antidepressant researchgate.net | Neurological Disease Research researchgate.net |

Development of Selective Molecular Tools and Probes for Biological Research

The inherent fluorescent properties and biocompatibility of the quinoxaline scaffold are being harnessed to create sophisticated molecular tools for biological research. mdpi.com These probes enable real-time detection and imaging of biologically significant molecules and processes within living systems, offering insights that are not achievable through other means.

Researchers have successfully designed quinoxaline-based fluorescent probes for various applications:

Ion and Small Molecule Detection: Probes have been developed for the real-time, "turn-on" fluorescent detection of acetate (B1210297) ions (AcO⁻) with low detection limits, which is crucial for studying substance metabolism. researchgate.net Similarly, ratiometric fluorescent probes can now detect thiophenols in food samples and living cells, addressing safety and health monitoring. nih.gov

pH Sensing: Aminoquinoxaline derivatives have been created as dual colorimetric and fluorescent sensors for measuring pH in aqueous solutions, providing a visible optical response to changes in acidity. mdpi.com

Biological Imaging: Near-infrared (NIR) fluorescent probes based on the quinoxaline skeleton have been synthesized for imaging nucleic acids specifically within mitochondria. nih.govrsc.org This is a significant advancement, as it allows for the study of mitochondrial DNA with reduced light damage to cells and less interference from background autofluorescence. rsc.org Other derivatives have been radiolabeled and used as melanoma-targeting probes for molecular imaging applications. nih.gov

These developments highlight a shift towards using quinoxaline-piperazine derivatives not just as potential therapeutics, but as precision instruments to dissect complex biological systems.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of quinoxaline-piperazine derivatives. rsc.org These computational approaches can dramatically accelerate the drug design process, reduce costs, and improve the success rate of identifying potent and selective compounds. nih.gov

Key applications of AI/ML in this field include:

High-Throughput Virtual Screening (HTVS): AI/ML algorithms can screen vast virtual libraries of chemical compounds to identify those with the highest probability of binding to a specific biological target. nih.gov This allows researchers to prioritize which derivatives to synthesize and test in the lab.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML tools are increasingly used to build sophisticated QSAR models. nih.gov These models can predict the biological activity of novel, unsynthesized compounds based on their chemical structure, guiding the design of more effective drugs.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. tandfonline.com This opens up possibilities for creating novel quinoxaline-piperazine analogs with optimized efficacy and safety profiles that might not be conceived through traditional medicinal chemistry approaches.

ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the discovery process, helping to identify candidates with better drug-like characteristics. nih.gov

Molecular docking studies, a form of computational analysis, are already widely used to predict the binding interactions of quinoxaline derivatives with their biological targets, such as VEGFR-2 and Topoisomerase II, providing insights that correlate well with experimental results. nih.govrsc.org

Innovations in Sustainable Synthesis and Green Chemistry for Quinoxaline-Piperazine Derivatives

There is a growing emphasis on developing environmentally friendly and efficient methods for synthesizing quinoxaline-piperazine derivatives. Green chemistry principles are being applied to reduce waste, avoid hazardous solvents, and lower energy consumption.

Innovations in this area focus on several key strategies:

Green Catalysts: Researchers are employing novel, reusable nanocatalysts, such as hercynite sulfaguanidine-SA, to facilitate the synthesis of 2-piperazinyl quinoxaline derivatives. rsc.org Other approaches use simple, inexpensive catalysts like cerium(IV) ammonium (B1175870) nitrate (B79036) in water.

One-Pot Reactions: The development of one-pot, multi-component reactions allows for the synthesis of complex quinoxaline derivatives in a single step, which significantly improves efficiency and reduces waste compared to traditional multi-step synthesis. rsc.org

Eco-Friendly Solvents: A major push is being made to replace hazardous organic solvents with greener alternatives, most notably water. Many new synthetic protocols for quinoxalines are being optimized to work efficiently in aqueous media.

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful technique for accelerating reactions, often reducing reaction times from hours to minutes and improving yields.

These sustainable practices not only minimize the environmental impact of chemical synthesis but also often lead to more cost-effective and efficient production of these valuable compounds.

Q & A

Q. What are the common synthetic routes for 4-Methylpiperazinyl quinoxalin-6-yl ketone, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions between quinoxaline derivatives and 4-methylpiperazine intermediates. For example, analogous piperazine-substituted quinolones are synthesized via nucleophilic substitution or Buchwald-Hartwig amination, followed by ketone formation using Friedel-Crafts acylation or carbonylative coupling . Purity optimization can be achieved through column chromatography (e.g., silica gel) or recrystallization using solvents like ethanol or acetonitrile. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for assessing purity ≥95% .

Q. Which analytical techniques are critical for characterizing 4-Methylpiperazinyl quinoxalin-6-yl ketone?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with characteristic peaks for the piperazinyl methyl group (~δ 2.3 ppm) and quinoxaline aromatic protons (~δ 7.5–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H] or [M+Na] ions) with deviations <2 ppm .

- Melting Point Analysis : Consistency in melting range (e.g., 190–195°C) ensures batch reproducibility .

Advanced Research Questions

Q. How can factorial design improve the synthesis efficiency of 4-Methylpiperazinyl quinoxalin-6-yl ketone?

- Methodological Answer : Factorial design (e.g., 2 or response surface methodology) identifies critical variables (e.g., temperature, catalyst loading, solvent polarity) and their interactions. For example, a central composite design could optimize reaction time and yield by testing 5–7 levels per factor. Statistical software (e.g., Minitab, JMP) analyzes variance (ANOVA) to rank parameter significance and predict optimal conditions, reducing experimental runs by 30–50% .

Q. How can contradictory biological activity data for this compound be resolved?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or stereochemical impurities. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methylpiperazine position) and test across multiple assays (e.g., kinase inhibition, cytotoxicity) .

- Molecular Docking Simulations : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases), validating hypotheses with mutagenesis or competitive binding assays .

Q. What computational methods are effective for optimizing reaction pathways for this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediate stability. The ICReDD framework integrates these with cheminformatics tools (e.g., reaction pathway enumeration via RDKit) to prioritize high-yield routes. Experimental validation under inert atmospheres (e.g., N) minimizes side reactions .

Data Analysis and Validation

Q. How should researchers address discrepancies in spectroscopic data between batches?

- Methodological Answer : Batch discrepancies may stem from residual solvents or tautomeric forms. Solutions include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .

- Dynamic Light Scattering (DLS) : Detect particulate aggregates affecting solubility.

- Control Experiments : Compare with reference spectra of intermediates (e.g., isolated quinoxaline precursors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.